

Solubility Profiling and Phase Behavior of N-Boc (S)-Amphetamine

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Compound of Interest

Compound Name: *N-Boc (S)-Amphetamine*

CAS No.: 293305-71-2

Cat. No.: B1628289

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A Technical Guide for Synthesis, Purification, and Process Development[1]

Executive Summary

This technical guide details the solubility characteristics of **N-Boc (S)-amphetamine** (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate).[1] Unlike its parent compound (amphetamine free base) or its salts (amphetamine sulfate), the N-Boc derivative exhibits a distinct lipophilic profile driven by the tert-butyloxycarbonyl protecting group.[1] Understanding this shift from basic amine to neutral carbamate is critical for designing efficient liquid-liquid extraction (LLE) workups and crystallization protocols.[1]

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of **N-Boc (S)-amphetamine**, one must analyze the competition between its lipophilic and polar structural domains.[1]

- **Lipophilic Dominance:** The molecule possesses two significant hydrophobic domains: the phenyl ring (aromatic) and the tert-butyl group (bulky aliphatic).[1] These moieties drive high

affinity for non-polar and halogenated solvents.[1]

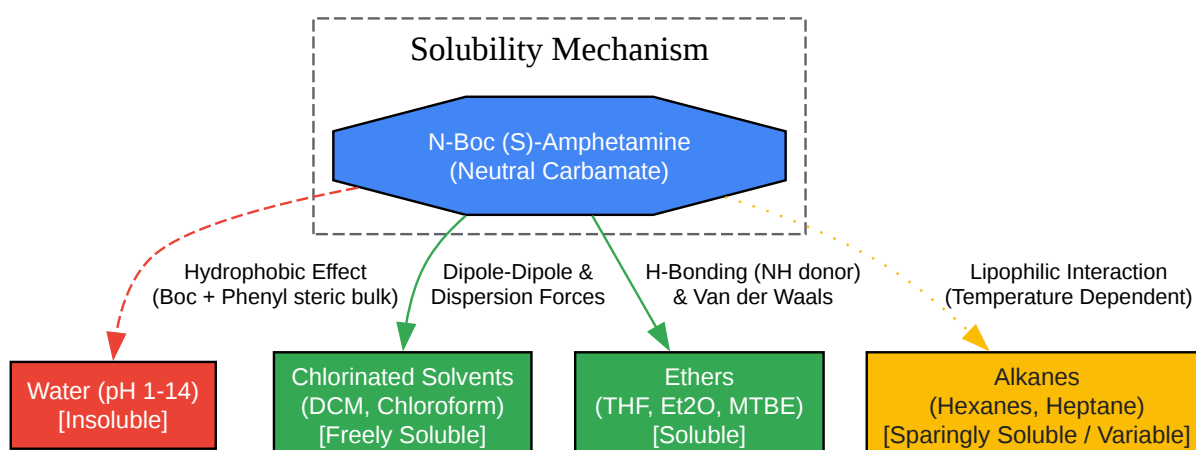
- Polarity Reduction: The conversion of the primary amine (

) to a carbamate (

) removes the basic nitrogen's ability to accept protons at physiological pH.[1] While the carbamate moiety retains hydrogen bond donor (NH) and acceptor (C=O) capabilities, the bulky Boc group sterically hinders water solvation, drastically reducing aqueous solubility compared to the free amine.

Diagram 1: Solvation Interactions & Structural Logic

The following diagram illustrates the molecular interactions dictating solubility in various media.



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Caption: Interaction map showing **N-Boc (S)-amphetamine**'s affinity for organic phases vs. aqueous rejection due to the lipophilic Boc/Phenyl shielding.[1]

Part 2: Solubility Data & Solvent Compatibility[1]

The following table synthesizes empirical observations and standard carbamate behavior. **N-Boc (S)-amphetamine** is typically an oil or low-melting solid; its solubility is "Process-Critical" for purification.[1]

Solvent Class	Specific Solvents	Solubility Rating	Process Application
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	Primary Extraction: The standard solvent for extracting the product from aqueous reaction mixtures.[1]
Esters	Ethyl Acetate (EtOAc), Isopropyl Acetate	Good to Excellent	Green Alternative: Viable replacement for DCM in workups; often used in crystallization mixtures.
Ethers	Diethyl Ether, THF, MTBE	Good	Reaction Solvent: THF is common for the protection step; MTBE is excellent for washing.
Alcohols	Methanol, Ethanol, Isopropanol	Good	Deprotection/Reduction: Solvents of choice for hydrogenation or acidic deprotection steps.
Alkanes	Hexanes, Heptane, Pentane	Low / Temperature Dependent	Antisolvent: Used to precipitate the product from EtOAc or Ether solutions (recrystallization).
Water	Water, Brine, Acidic/Basic buffers	Insoluble (<0.1 mg/mL)	Impurity Removal: The product remains in the organic phase, allowing aqueous washing of salts and free amines.

Part 3: Experimental Protocols for Purification

The solubility differential between **N-Boc (S)-amphetamine** (Neutral) and Amphetamine Free Base (Basic) is the cornerstone of purification.^[1]

Protocol A: The "Acid Wash" Purification System

This protocol exploits the fact that N-Boc amphetamine is stable and insoluble in dilute acid, whereas unreacted amphetamine forms a water-soluble salt.

Reagents:

- Crude Reaction Mixture (containing N-Boc product and trace amine).^[1]
- Solvent: Ethyl Acetate (EtOAc) or DCM.^[1]
- Wash Solution: 1M Citric Acid or 0.5M HCl (Cold).^[1]

Step-by-Step Methodology:

- Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of theoretical yield).
- Acidic Partition: Wash the organic phase with cold 0.5M HCl (vol).
 - Mechanism:^[2] Unreacted amphetamine is protonated () and migrates to the aqueous layer.^[1] The N-Boc carbamate remains in the EtOAc.^[1]
- Neutralization: Wash the organic phase with Saturated to remove residual acid.^[1]
- Drying: Dry over Anhydrous , filter, and concentrate.

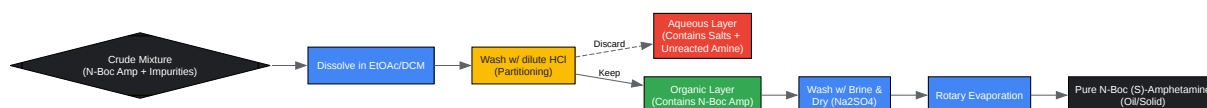
Protocol B: Antisolvent Crystallization

If the N-Boc derivative solidifies (depending on purity/isomer), use this solvent system:

- Dissolve crude solid in minimal warm Ethyl Acetate ().
- Slowly add Hexanes (Antisolvent) dropwise until turbidity persists.[1]
- Cool gradually to .
- Filter the resulting white needles.

Diagram 2: Purification Workflow

This decision tree guides the researcher through the workup based on phase behavior.



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Caption: Liquid-Liquid Extraction (LLE) workflow utilizing the N-Boc group's acid-stability and lipophilicity for purification.

Part 4: Critical Process Parameters (CPP)

- Temperature Sensitivity:
 - N-Boc amphetamine has a relatively low melting point (often reported between depending on enantiomeric purity).[1] Avoid boiling solvents during recrystallization; keep temperatures below to prevent oiling out.[1]
- Acid Stability Limit:

- While stable to dilute acid washes (e.g., 1M HCl for < 30 mins), prolonged exposure to strong acids (TFA, 4M HCl/Dioxane) will trigger deprotection, reverting the molecule to the water-soluble amine salt.
- Solvent Trapping:
 - Due to the bulky Boc group, the amorphous/oil form tends to trap chlorinated solvents. High-vacuum drying at ambient temperature is recommended over heating.[1]

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